diisopropyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Diisopropyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:
- Diisopropyl ester groups at positions 3 and 5.
- A 4-fluorophenyl substituent at position 4 of the pyridine ring.
- Methyl groups at positions 2 and 6.
This compound shares structural features with clinically relevant calcium channel blockers (e.g., nifedipine, isradipine) but differs in its ester and aryl substituents, which influence its physicochemical and pharmacological properties .
Properties
IUPAC Name |
dipropan-2-yl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO4/c1-11(2)26-20(24)17-13(5)23-14(6)18(21(25)27-12(3)4)19(17)15-7-9-16(22)10-8-15/h7-12,19,23H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQVUVZRPUETIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(C=C2)F)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical structural and molecular distinctions between the compound and its analogs:
Table 1: Structural and Molecular Comparison
Notes:
- Diisopropyl esters (main compound) confer higher lipophilicity compared to diethyl or dimethyl esters, enhancing membrane permeability but reducing aqueous solubility .
- Fluorophenyl vs. chlorophenyl : The 4-fluorophenyl group provides electron-withdrawing effects, stabilizing the 1,4-DHP ring against oxidation compared to chlorophenyl analogs .
Pharmacological and Metabolic Properties
Table 2: Pharmacological and Metabolic Profiles
Key Findings :
- The 4-fluorophenyl group in the main compound enhances metabolic stability compared to chlorinated analogs, delaying cytochrome P450-mediated oxidation .
- Diethyl esters (e.g., ) are more susceptible to enzymatic hydrolysis than diisopropyl esters, affecting half-life .
- Isradipine (a benzoxadiazol-containing analog) demonstrates the impact of heterocyclic substituents on target selectivity and potency .
Physicochemical Properties
Table 3: Physical and Solubility Data
Q & A
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